5-Ethoxy-1-benzofuran-3-carboxylic acid
Description
Significance of Benzofuran (B130515) Scaffolds in Chemical Sciences
Benzofuran, a heterocyclic compound resulting from the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a fundamental structural motif found in a multitude of natural products and synthetically derived molecules. ontosight.ainih.gov The inherent aromaticity and the presence of an oxygen heteroatom within the bicyclic system bestow upon benzofuran derivatives a unique set of physicochemical properties that are conducive to diverse biological interactions. nih.gov
The significance of the benzofuran scaffold is underscored by its presence in numerous compounds with a broad spectrum of pharmacological activities. These include antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant properties. nih.govrsc.org This wide range of bioactivity has rendered the benzofuran nucleus a focal point for drug discovery and development, with many synthetic derivatives being explored for their therapeutic potential. ontosight.ainih.gov The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physical characteristics.
Overview of 3-Carboxylic Acid Substituted Benzofuran Derivatives
The introduction of a carboxylic acid group at the 3-position of the benzofuran scaffold gives rise to benzofuran-3-carboxylic acid derivatives, a class of compounds with its own distinct chemical profile. The carboxylic acid moiety, being a strong hydrogen bond donor and acceptor, can significantly influence the solubility, acidity, and intermolecular interactions of the molecule. libretexts.org
From a synthetic standpoint, several methodologies have been developed for the preparation of benzofuran-3-carboxylic acids. These often involve the cyclization of appropriately substituted phenols or salicylaldehydes with various reagents. organic-chemistry.orgnih.gov For instance, the reaction of a substituted phenol (B47542) with an α-haloester followed by intramolecular cyclization is a common strategy.
Derivatives of benzofuran-3-carboxylic acid have been investigated for various applications. For example, certain halogenated derivatives have demonstrated antimicrobial and antifungal activity. mdpi.comresearchgate.net The specific nature and position of substituents on the benzofuran ring play a crucial role in determining the biological efficacy of these compounds.
Research Context of 5-Ethoxy-1-benzofuran-3-carboxylic Acid
A thorough review of the scientific literature indicates that this compound (CAS No. 1498439-91-0) is a compound that has not been extensively studied. While its constituent parts—the benzofuran-3-carboxylic acid core and the 5-ethoxy substituent—are well-represented in the broader chemical literature, detailed research findings specifically on this molecule, including its synthesis, comprehensive characterization, and biological evaluation, are not widely available in public databases.
The presence of an ethoxy group at the 5-position is expected to modulate the electronic and lipophilic properties of the benzofuran ring. Alkoxy groups, such as ethoxy, are known to be electron-donating through resonance, which can influence the reactivity of the aromatic system. Furthermore, the ethoxy group can impact the molecule's interaction with biological targets and affect its pharmacokinetic profile.
Given the known biological activities of other 5-substituted benzofuran derivatives, it is plausible that this compound could exhibit interesting pharmacological properties. However, without specific experimental data, its potential remains speculative. The lack of extensive research on this particular compound highlights a potential area for future investigation within the field of medicinal chemistry.
Data on Benzofuran-3-Carboxylic Acid and a Related Derivative
Due to the limited availability of specific experimental data for this compound, the following tables provide information on the parent compound, benzofuran-3-carboxylic acid, and a closely related methoxy (B1213986) derivative to offer a comparative context.
Table 1: Physicochemical Properties of Benzofuran-3-Carboxylic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Benzofuran-3-carboxylic acid | C₉H₆O₃ | 162.14 |
| 5-Methoxy-1-benzofuran-3-carboxylic acid | C₁₀H₈O₄ | 192.17 |
Table 2: Spectroscopic Data for a Benzofuran-3-Carboxylic Acid Ester Derivative
| Compound | Spectroscopic Data (¹H NMR, δ ppm) |
|---|---|
| Methyl 2,3-dihydro-1-benzofuran-3-carboxylate | 1.0-1.5 (m, 3H), 3.5-4.0 (m, 2H), 4.5-5.0 (m, 1H), 6.8-7.3 (m, 4H) |
Note: The data in this table is for a representative ester derivative and serves as an illustrative example of the types of spectroscopic information used to characterize this class of compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
5-ethoxy-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-2-14-7-3-4-10-8(5-7)9(6-15-10)11(12)13/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
RKIYOQAVOXUOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC=C2C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethoxy 1 Benzofuran 3 Carboxylic Acid and Its Analogs
Strategies for Benzofuran (B130515) Core Construction
The formation of the fused bicyclic benzofuran system is the foundational step in the synthesis of 5-Ethoxy-1-benzofuran-3-carboxylic acid and its analogs. Transition-metal-catalyzed reactions, in particular, have become a powerful tool for constructing these complex structures. numberanalytics.comacs.orgnih.gov
A primary and widely adopted strategy for constructing the benzofuran core involves the intramolecular cyclization of appropriately substituted phenolic precursors. numberanalytics.com These reactions typically form the crucial C-O bond that closes the furan (B31954) ring onto the benzene (B151609) ring.
Common precursors for these cyclization reactions include ortho-alkynylphenols and ortho-hydroxystilbenes. numberanalytics.comnumberanalytics.comorganic-chemistry.org The specific choice of catalyst and reaction conditions can be tailored to the substrate and desired outcome. For instance, palladium-catalyzed cross-coupling reactions are frequently used to synthesize substituted benzofurans. numberanalytics.com One such method involves the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization to yield the benzofuran derivative. acs.orgnih.govnih.gov Copper complexes are also effective catalysts for these transformations. acs.orgnih.gov Additionally, hypervalent iodine reagents have been successfully used to mediate the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org
| Cyclization Strategy | Precursor | Catalyst/Reagent | Description |
| Palladium-Catalyzed Cyclization | o-Iodophenols and terminal alkynes | (PPh₃)PdCl₂ / CuI | A Sonogashira coupling is followed by an intramolecular cyclization to form the benzofuran ring. acs.orgnih.gov |
| Copper-Catalyzed Cyclization | o-Hydroxy aldehydes, amines, and alkynes | Copper Iodide (CuI) | This one-pot synthesis proceeds via an iminium ion intermediate, followed by attack by a copper acetylide and subsequent cyclization. acs.org |
| Iodine(III)-Mediated Cyclization | o-Hydroxystilbenes | PhI(OAc)₂ (catalytic or stoichiometric) | An oxidative cyclization reaction that provides a metal-free route to 2-arylbenzofurans. organic-chemistry.org |
| Ruthenium-Catalyzed Cycloisomerization | Benzannulated homopropargylic alcohols | Ruthenium complex | This method allows for the chemo- and regioselective cyclization to form the benzofuran scaffold. organic-chemistry.org |
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like benzofuran derivatives in a single step. numberanalytics.comoup.com These reactions involve combining three or more starting materials in a one-pot process, where the final product contains portions of all the initial reactants. numberanalytics.com This strategy allows for the rapid assembly of diverse and highly functionalized benzofuran scaffolds. researchgate.net
For example, a three-component reaction involving an aldehyde, an amine, and a benzofuran precursor can produce complex derivatives. numberanalytics.com Another documented MCR for synthesizing benzofuran derivatives involves the reaction of o-hydroxy aldehydes, amines, and variously substituted alkynes in the presence of a copper iodide catalyst. acs.org Similarly, a one-pot, five-component reaction has been developed to create tetrazole-benzofuran hybrids, demonstrating the power of MCRs in generating significant molecular complexity through the formation of multiple new bonds in a single operation. rsc.org
| Multicomponent Reaction Type | Components | Catalyst | Resulting Structure |
| Three-Component Synthesis | o-Hydroxy aldehydes, amines, alkynes | Copper Iodide (CuI) | Highly substituted 3-aminobenzofuran derivatives. acs.orgmdpi.com |
| Five-Component Synthesis | Aldehyde, amine, isocyanide, azide, alkyne | Pd/Cu | Tetrazole-benzofuran hybrid systems. rsc.org |
| Cascade Reaction | N-phenylsalicylideneamines, 1,3-dicarbonyl compounds, NIS | N-Iodosuccinimide (NIS) | Highly substituted 2,3-dihydrobenzofuran (B1216630) derivatives. oup.com |
Introduction and Modification of the 3-Carboxylic Acid Moiety
Once the benzofuran core is established, the next critical step is the introduction and subsequent modification of the carboxylic acid group at the 3-position. This functional group is often installed in a protected ester form, which is later hydrolyzed to the free acid.
Esterification is a fundamental reaction used to convert the carboxylic acid group into an ester. This is often done for purification purposes, as a protecting group strategy, or to create ester derivatives for biological evaluation. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol (such as ethanol (B145695) or methanol) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and often, the alcohol is used in large excess to drive the reaction toward the ester product. masterorganicchemistry.com
Another method for esterification involves reaction with alkylating agents. For instance, methyl esters can be prepared by reacting the corresponding carboxylic acid with dimethyl sulphate in the presence of a base like potassium carbonate (K₂CO₃). mdpi.comscispace.com
| Esterification Method | Reagents | Description |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, HCl) | An acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com |
| Alkylation | Dimethyl sulphate, K₂CO₃, Acetone | The carboxylic acid is deprotonated by the base, and the resulting carboxylate anion is alkylated by the sulphate reagent to form the methyl ester. mdpi.comscispace.com |
The final step in synthesizing the target carboxylic acid often involves the hydrolysis of an ester precursor. This reaction is essentially the reverse of esterification. Base-mediated hydrolysis, or saponification, is the most common method.
This process typically involves treating the benzofuran-3-carboxylate ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. nih.govgoogle.comchemicalbook.com The reaction mixture is often heated to ensure complete conversion. nih.gov The initial product is the corresponding carboxylate salt, which is then neutralized in a subsequent step with a strong acid (e.g., hydrochloric acid) to protonate the salt and yield the final this compound. nih.govgoogle.com
| Hydrolysis Method | Reagents | Description |
| Base-Mediated Hydrolysis (Saponification) | 1. Strong Base (e.g., NaOH, KOH) in Ethanol/Water2. Strong Acid (e.g., HCl) for workup | The ester is treated with a base to form the carboxylate salt, which is then acidified to produce the free carboxylic acid. nih.govgoogle.commdpi.com |
Ethoxy Group Introduction and Functionalization at Position 5
The introduction of the ethoxy group at the C5 position of the benzofuran ring is typically achieved through the alkylation of a corresponding 5-hydroxybenzofuran precursor. This reaction is a classic example of a Williamson ether synthesis.
The synthesis begins with a benzofuran derivative that has a hydroxyl (-OH) group at the 5-position. This phenolic hydroxyl group is deprotonated using a suitable base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the ether linkage, resulting in the desired 5-ethoxy substituent. This method is analogous to the methylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid using dimethyl sulphate and K₂CO₃, a procedure that has been reported for the synthesis of 5-methoxy derivatives. scispace.com
| Reaction | Precursor | Reagents | Mechanism |
| Williamson Ether Synthesis | 5-Hydroxy-1-benzofuran derivative | 1. Base (e.g., K₂CO₃)2. Ethylating Agent (e.g., Ethyl Iodide, Diethyl Sulfate) | The base deprotonates the hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking the ethylating agent to form the ether. scispace.com |
Directed Synthesis of Specific Isomers and Analogs
The directed synthesis of specific isomers and analogs of this compound is crucial for developing compounds with tailored electronic and steric properties for various applications. Synthetic strategies are often designed to control the regiochemistry of substituents on both the benzene and furan rings of the benzofuran scaffold. These methodologies typically involve either the construction of the heterocyclic system from appropriately substituted precursors or the post-functionalization of a pre-formed benzofuran core.
A prevalent strategy for synthesizing 5-alkoxy-1-benzofuran-3-carboxylic acid analogs begins with substituted phenolic compounds. For instance, the synthesis of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid can be achieved from its corresponding ethyl ester, ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate. chemicalbook.com The final step in this sequence is the hydrolysis of the ester group, typically under basic conditions using a reagent like potassium hydroxide, to yield the target carboxylic acid. chemicalbook.com This general approach, starting from a substituted phenol (B47542) or salicylaldehyde, allows for the introduction of the desired alkoxy group at the 5-position before the furan ring is constructed.
Another powerful method for generating analogs involves the modification of a functionalized benzofuran precursor. A versatile starting material for a range of analogs is 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid. mdpi.com This compound can undergo various reactions to produce a library of derivatives. For example, methylation with dimethyl sulphate can yield either the monomethylated product, methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, or the dimethylated product, methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, depending on the reaction conditions. mdpi.com These esterified and etherified analogs can then be subjected to further transformations, such as halogenation, to introduce bromo or chloro substituents onto the benzofuran ring system. mdpi.com
Modern catalytic methods offer advanced control over the synthesis of specific isomers. Palladium- and copper-based catalysts are widely used in cross-coupling reactions to construct the benzofuran core. nih.govacs.org For example, the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, is a robust method for creating substituted benzofurans. nih.govacs.org Rhodium-catalyzed reactions have also been employed, such as the arylation and subsequent cyclization between propargyl alcohols and substituted aryl boronic acids, to generate the benzofuran skeleton. acs.org These catalytic systems are often tolerant of a wide range of functional groups, enabling the synthesis of complex and highly functionalized analogs.
The table below summarizes synthetic approaches to various analogs of this compound, highlighting the starting materials and key transformations.
| Target Analog | Starting Material(s) | Key Reagents/Reaction Type | Reference |
| 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid | Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate | Potassium hydroxide (Hydrolysis) | chemicalbook.com |
| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Dimethyl sulphate, K₂CO₃ | mdpi.com |
| Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Dimethyl sulphate, K₂CO₃ | mdpi.com |
| 2-Arylbenzofurans | o-Hydroxystilbenes | (Diacetoxyiodo)benzene (Oxidative cyclization) | organic-chemistry.org |
| 3-Ethoxycarbonyl benzofurans | Salicylaldehydes, Ethyl diazoacetate | HBF₄, H₂SO₄ | orgsyn.org |
| 3-Ethoxycarbonyl benzofuran | 2-Bromophenol, Ethyl propiolate | Trimethylamine, Palladium catalyst (Heck coupling) | orgsyn.org |
Furthermore, specific functionalization at the C3-position can be achieved through various routes. One classical approach involves the reaction of substituted salicylaldehydes with ethyl diazoacetate, which, after cyclization and subsequent reactions, yields 3-ethoxycarbonyl benzofurans. orgsyn.org These esters are direct precursors to the corresponding 3-carboxylic acids. An alternative pathway involves a palladium-catalyzed intramolecular Heck coupling of a 3-(2-bromophenoxy)-acrylic acid ester intermediate, which also furnishes the 3-ethoxycarbonyl benzofuran scaffold. orgsyn.org These methods demonstrate the versatility of synthetic strategies that can be employed to target specific isomers and analogs within the benzofuran-3-carboxylic acid class.
Reactivity and Derivatization of 5 Ethoxy 1 Benzofuran 3 Carboxylic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is a primary site for derivatization, allowing for the synthesis of a variety of related compounds through established synthetic protocols.
Amidation and Esterification Reactions
Amidation: The conversion of 5-Ethoxy-1-benzofuran-3-carboxylic acid to its corresponding amides can be achieved through various modern coupling methods. Direct condensation with an amine is generally not feasible due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a wide range of primary and secondary amines to afford the desired amides. Another effective method involves the use of phosphonium-based coupling reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).
Esterification: Ester derivatives of this compound are readily prepared through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common approach. The reaction is typically performed with an excess of the alcohol to drive the equilibrium towards the ester product.
For more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be reacted with an alkyl halide in the presence of a non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Furthermore, activation of the carboxylic acid with coupling reagents, similar to those used in amidation, followed by the addition of an alcohol, also provides an efficient route to the corresponding esters.
Table 1: Common Reagents for Amidation and Esterification
| Transformation | Reagent(s) | Typical Conditions |
|---|---|---|
| Amidation | DCC or EDC, HOBt, Amine | Aprotic solvent (e.g., DMF, CH₂Cl₂), Room temperature |
| SOCl₂ or (COCl)₂, Amine | Inert solvent, often followed by addition of amine | |
| PyBOP, Base (e.g., DIPEA), Amine | Aprotic solvent (e.g., DMF), Room temperature | |
| Esterification | Alcohol, H₂SO₄ or TsOH (cat.) | Excess alcohol, Reflux |
| Alkyl halide, Base (e.g., Cs₂CO₃) | Polar aprotic solvent (e.g., DMF, Acetonitrile) |
Decarboxylation Pathways
The decarboxylation of this compound, which involves the removal of the carboxyl group as carbon dioxide, is a potential transformation, although it may require specific conditions. The stability of the resulting carbanion or the ability to form a stabilized intermediate is a key factor. For many heterocyclic carboxylic acids, decarboxylation can be achieved by heating the compound in a high-boiling solvent, sometimes in the presence of a catalyst. For instance, heating in solvents like N,N-dimethylformamide (DMF) with an organic acid catalyst has been shown to be effective for the decarboxylation of certain heterocyclic carboxylic acids. organic-chemistry.org The reaction temperature for such processes typically ranges from 85-150 °C. organic-chemistry.org The mechanism often involves the formation of a zwitterionic intermediate that facilitates the elimination of CO₂.
Electrophilic Aromatic Substitution on the Benzofuran (B130515) Ring System
The benzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The ethoxy group at the 5-position is an activating, ortho-, para-directing group. However, electrophilic substitution on the benzofuran ring itself is generally favored at the 2-position due to the stability of the intermediate carbocation. The presence of the carboxylic acid at the 3-position, being an electron-withdrawing group, will deactivate the furan (B31954) ring towards electrophilic attack. Therefore, electrophilic substitution is most likely to occur on the benzene (B151609) ring, directed by the activating ethoxy group to the ortho positions (4 and 6).
Halogenation Reactions
Halogenation of the benzofuran ring system can introduce bromine or chlorine atoms, which are useful handles for further synthetic transformations. nih.gov The regioselectivity of halogenation is influenced by the existing substituents. Given the activating nature of the 5-ethoxy group, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to occur at the 4- or 6-positions of the benzene ring. researchgate.net For instance, bromination of 5-hydroxy-2-methylbenzofuran derivatives has been shown to occur at the ortho-position to the hydroxyl group. researchgate.net
Formylation and Acylation Reactions
Formylation: The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comcambridge.orgorganic-chemistry.orgnih.gov This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF). ijpcbs.comcambridge.orgorganic-chemistry.orgnih.gov For this compound, formylation would be anticipated to occur at the 4- or 6-position of the benzene ring, driven by the directing effect of the 5-ethoxy group.
Acylation: Friedel-Crafts acylation provides a direct method for introducing an acyl group onto the aromatic ring. researchgate.netnih.gov This reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). nih.gov Similar to formylation, the acylation of this compound would be expected to proceed at the positions activated by the ethoxy group, namely the 4- and 6-positions. The choice of Lewis acid and reaction conditions can influence the regioselectivity and yield of the acylation product.
Table 2: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent(s) | Expected Position of Substitution |
|---|---|---|
| Halogenation | NBS or NCS | 4- or 6-position |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 4- or 6-position |
| Acylation | Acyl chloride/anhydride, Lewis Acid (e.g., AlCl₃) | 4- or 6-position |
Nucleophilic Reactions and Annulation Strategies
The derivatized forms of this compound, such as its esters or amides, can participate in various nucleophilic reactions. The benzofuran scaffold can also be utilized in annulation strategies to construct more complex fused heterocyclic systems.
Nucleophilic attack can occur at the carbonyl carbon of the ester or amide derivatives, leading to transesterification or aminolysis, respectively. Furthermore, the benzofuran ring itself, particularly after modification, can be involved in cyclization and annulation reactions. For example, derivatives with appropriate functional groups at the 2-position could undergo intramolecular cyclization to form new rings. Annulation reactions, such as those involving N-heterocyclic carbenes, have been developed for the synthesis of benzofuran-fused lactones from benzofuran-3-ones, indicating the potential for building upon the core structure. rsc.org While specific examples for this compound are not prevalent, the general reactivity patterns of benzofurans suggest that its derivatives could serve as valuable precursors in the construction of polycyclic systems. nih.gov
Formation of Fused Heterocyclic Systems
The carboxylic acid moiety at the C-3 position of the benzofuran scaffold is a versatile functional group that serves as a key starting point for the synthesis of various fused heterocyclic systems. By converting the carboxylic acid into more reactive intermediates, such as acid chlorides, esters, or amides, it can undergo cyclocondensation reactions with appropriate binucleophilic reagents to construct new rings fused to the benzofuran core.
One common strategy involves the conversion of the carboxylic acid to a carbohydrazide. This intermediate can then react with various electrophiles to form fused five- or six-membered rings. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazole (B372694) or pyridazinone rings. Similarly, cyclization with reagents like carbon disulfide or isothiocyanates can yield fused triazole or thiadiazole systems.
A representative pathway for constructing a fused pyrazole ring from a benzofuran-3-carboxylic acid derivative involves several steps. First, the carboxylic acid is converted to its corresponding ethyl ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form the key benzofuran-3-carbohydrazide intermediate. Subsequent condensation with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, followed by cyclization, yields a benzofuro-pyrazolone derivative. researchgate.net This general approach highlights how the C-3 carboxylic acid function can be elaborated to create more complex, fused molecular architectures. Such reactions expand the structural diversity of benzofuran derivatives, leading to compounds with potentially novel chemical and biological properties.
Table 1: Hypothetical Reaction Scheme for Fused Heterocycle Synthesis
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Fused Ring System |
| 1 | This compound | SOCl₂, cat. DMF; then EtOH | Ethyl 5-ethoxy-1-benzofuran-3-carboxylate | - |
| 2 | Ethyl 5-ethoxy-1-benzofuran-3-carboxylate | NH₂NH₂·H₂O, EtOH, reflux | 5-Ethoxy-1-benzofuran-3-carbohydrazide | - |
| 3 | 5-Ethoxy-1-benzofuran-3-carbohydrazide | Ethyl acetoacetate, AcOH, reflux | 2-(5-Ethoxy-1-benzofuran-3-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Pyrazolone |
Benzofuran-derived azadienes have also been utilized as synthons for creating fused systems, such as benzofuro[3,2-b]azepines, through cycloaddition reactions. researchgate.net These strategies underscore the importance of the benzofuran scaffold in building complex heterocyclic structures.
Cross-Coupling Reactions at Substituted Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of aromatic rings. mdpi.com For this compound, these reactions are typically performed on the benzene portion of the molecule. To achieve this, a halogen substituent (e.g., bromine or iodine) must first be introduced onto the benzene ring at positions C-4, C-6, or C-7, creating a suitable electrophilic partner for the coupling reaction. The presence of the carboxylic acid group may sometimes interfere with the catalytic cycle, necessitating its protection, commonly as an ester, prior to the coupling reaction. reddit.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester. mdpi.comorganic-chemistry.org A hypothetical 6-bromo-5-ethoxy-1-benzofuran-3-carboxylic acid (or its methyl ester) could be coupled with various aryl or heteroaryl boronic acids. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source like Pd(OAc)₂ with phosphine (B1218219) ligands, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent system (e.g., dioxane/water, toluene). nih.govnih.gov This reaction would yield a 6-aryl-5-ethoxy-1-benzofuran-3-carboxylic acid derivative, effectively introducing a new aromatic substituent onto the benzofuran core.
Sonogashira Coupling: The Sonogashira coupling is another pivotal palladium-catalyzed reaction that forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org Using a halogenated this compound derivative, this reaction allows for the introduction of an alkynyl group. The process typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylamine). nih.gov The resulting arylalkyne products are valuable intermediates that can be further transformed into a variety of other functional groups or used to construct more complex molecules and conjugated systems. rsc.org
These cross-coupling reactions offer a modular and efficient approach to synthesizing a library of substituted benzofuran derivatives, allowing for systematic modifications of the molecular structure.
Table 2: Representative Cross-Coupling Reactions for Substituted Benzofurans
| Reaction Name | Hypothetical Substrate | Coupling Partner | Typical Catalytic System | Expected Product Type |
| Suzuki-Miyaura Coupling | Methyl 6-bromo-5-ethoxy-1-benzofuran-3-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Methyl 5-ethoxy-6-phenyl-1-benzofuran-3-carboxylate |
| Sonogashira Coupling | Methyl 6-bromo-5-ethoxy-1-benzofuran-3-carboxylate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 5-ethoxy-6-(phenylethynyl)-1-benzofuran-3-carboxylate |
Advanced Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
Proton (¹H) NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. While specific experimental data for 5-Ethoxy-1-benzofuran-3-carboxylic acid is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related benzofuran (B130515) structures. researchgate.netmdpi.comchemicalbook.com
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the furan (B31954) ring proton, and the protons of the ethoxy group. The proton on the furan ring (H-2) is anticipated to appear as a singlet at a downfield chemical shift, typically in the range of 8.0-8.5 ppm. The aromatic protons on the benzene (B151609) ring (H-4, H-6, and H-7) would exhibit characteristic splitting patterns. H-7, being adjacent to the oxygen of the benzofuran system, would likely appear as a doublet. The protons of the ethoxy group would present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling with each other.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-2 | 8.3 - 8.5 | Singlet (s) |
| H-4 | 7.5 - 7.7 | Doublet (d) |
| H-7 | 7.4 - 7.6 | Doublet (d) |
| H-6 | 7.0 - 7.2 | Doublet of Doublets (dd) |
| -OCH₂CH₃ | 4.0 - 4.2 | Quartet (q) |
| -OCH₂CH₃ | 1.4 - 1.6 | Triplet (t) |
| -COOH | >12.0 | Broad Singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Based on data from analogous benzofuran compounds, the carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing above 165 ppm. rsc.orgchemicalbook.com The carbons of the aromatic and furan rings would resonate between 100 and 160 ppm. The carbons of the ethoxy group would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 170 |
| C-5 | 155 - 160 |
| C-7a | 150 - 155 |
| C-2 | 145 - 150 |
| C-3a | 125 - 130 |
| C-7 | 115 - 120 |
| C-4 | 112 - 117 |
| C-6 | 102 - 107 |
| C-3 | 100 - 105 |
| -OCH₂CH₃ | 63 - 68 |
| -OCH₂CH₃ | 14 - 18 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To confirm the assignments from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed. sdsu.edu
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons (H-6 and H-7) and between the methylene and methyl protons of the ethoxy group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively link each proton signal (e.g., H-2, H-4, H-6, H-7) to its corresponding carbon atom (C-2, C-4, C-6, C-7). sdsu.edu
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. nih.gov
For this compound (C₁₁H₁₀O₄), the exact monoisotopic mass is 206.0579 g/mol . The mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization technique) corresponding to this mass.
Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂). For this specific molecule, a characteristic fragmentation would be the loss of the ethoxy group (-OCH₂CH₃).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. An HRMS analysis of this compound would confirm the molecular formula C₁₁H₁₀O₄ by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within a few parts per million). rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected solid-state conformation. scispace.comresearchgate.net
Studies on similar carboxylic acid-containing benzofurans reveal that these molecules often form centrosymmetric dimers in the crystal lattice. nih.govmdpi.com This dimerization occurs through strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. Such an analysis would confirm the planarity of the benzofuran ring system and provide precise measurements of all bond lengths and angles within the molecule, solidifying the structural data obtained from NMR and mass spectrometry. mdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive analytical method for the structural elucidation of molecules by identifying their constituent functional groups. The absorption of infrared radiation or the inelastic scattering of monochromatic light induces transitions between quantized vibrational energy states within the molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular "fingerprint." For this compound, these techniques are instrumental in confirming the presence and chemical environment of the carboxylic acid, the ethoxy substituent, and the core benzofuran ring system.
FT-IR Analysis
In FT-IR spectroscopy, the absorption of infrared light is measured as a function of wavenumber. The resulting spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the molecule. For this compound, the spectrum is expected to be dominated by features arising from the carboxylic acid group, with distinct contributions from the aromatic framework and the ethoxy moiety.
Carboxylic Acid Vibrations: The carboxylic acid functional group gives rise to several highly characteristic and diagnostically useful bands in the IR spectrum. spectroscopyonline.comorgchemboulder.com Due to strong intermolecular hydrogen bonding, which leads to the formation of cyclic dimers in the solid state or concentrated solutions, these bands are often notably broad. spectroscopyonline.comlibretexts.org
O–H Stretching: A very broad and intense absorption band is anticipated in the 3300–2500 cm⁻¹ region. orgchemboulder.comlibretexts.orgopenstax.org This band's breadth is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. orgchemboulder.com It frequently overlaps with the C-H stretching vibrations. orgchemboulder.com
C=O Stretching: An intense, sharp absorption corresponding to the carbonyl stretch is expected between 1710 and 1680 cm⁻¹. spectroscopyonline.com The conjugation of the carbonyl group with the benzofuran ring system typically shifts this band to a lower wavenumber compared to non-conjugated carboxylic acids. spectroscopyonline.comlibretexts.orgopenstax.org
C–O Stretching and O–H Bending: The spectrum is also expected to feature a medium-intensity band for the C–O stretching vibration, coupled with O–H in-plane bending, in the 1320–1210 cm⁻¹ range. spectroscopyonline.comorgchemboulder.com Additionally, a broad, medium-intensity band corresponding to the out-of-plane O–H bend is characteristically observed between 960 and 900 cm⁻¹. spectroscopyonline.comorgchemboulder.com
Benzofuran and Ethoxy Group Vibrations: The vibrations of the benzofuran ring and the ethoxy group contribute to the more complex regions of the spectrum.
Aromatic C–H Stretching: Sharp, medium-intensity bands are expected just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹), which are characteristic of C–H stretching in the aromatic (benzene) portion of the benzofuran ring. vscht.czlibretexts.org
Aliphatic C–H Stretching: The ethoxy group's methyl (CH₃) and methylene (CH₂) groups will produce medium-to-strong absorption bands in the 3000–2850 cm⁻¹ region. libretexts.org
C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring system are expected to produce two to three bands of variable intensity in the 1600–1450 cm⁻¹ region. vscht.czlibretexts.org
C–O–C Ether Stretching: The ethoxy group is characterized by the asymmetric stretching of the C–O–C bond, which typically gives rise to a strong band around 1250 cm⁻¹. The symmetric stretch is often weaker and appears at a lower frequency, around 1040 cm⁻¹.
The table below summarizes the expected characteristic FT-IR absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
|---|---|---|---|
| 3300–2500 | Strong, Very Broad | Carboxylic Acid (O–H) | Stretching (Hydrogen-bonded) |
| 3100–3000 | Medium, Sharp | Benzofuran (Aromatic C–H) | Stretching |
| 3000–2850 | Medium-Strong | Ethoxy (Aliphatic C–H) | Stretching |
| 1710–1680 | Strong, Sharp | Carboxylic Acid (C=O) | Stretching (Conjugated) |
| 1600–1450 | Medium-Weak | Benzofuran (Aromatic C=C) | Stretching |
| ~1250 | Strong | Ethoxy (Aryl-O-Alkyl Ether) | Asymmetric C–O–C Stretching |
| 1320–1210 | Medium | Carboxylic Acid (C–O) | Stretching (Coupled with O–H bend) |
| ~1040 | Medium | Ethoxy (Aryl-O-Alkyl Ether) | Symmetric C–O–C Stretching |
| 960–900 | Medium, Broad | Carboxylic Acid (O–H) | Out-of-Plane Bending |
Raman Analysis
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Bonds that are non-polar or symmetric tend to produce strong Raman signals, whereas polar groups are often weak.
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzofuran ring system are expected to produce strong and sharp bands in the Raman spectrum, typically in the 1600–1500 cm⁻¹ region. The symmetric "ring breathing" mode of the substituted benzene ring is also expected to be a prominent feature.
Carbonyl Stretching: The C=O stretch of the carboxylic acid, while very strong in the IR, is generally of medium intensity in the Raman spectrum.
Other Vibrations: Aliphatic C-H stretching and bending vibrations from the ethoxy group are typically present but often weak. The highly polar O-H bond of the carboxylic acid is a very weak scatterer and is often not observed in the Raman spectrum.
The complementary nature of FT-IR and Raman spectroscopy allows for a more complete characterization of the molecule's vibrational modes. For instance, the symmetric aromatic ring vibrations, which are strong in the Raman spectrum, are often weak in the IR, while the polar O-H and C=O vibrations, which dominate the IR spectrum, are less intense in the Raman.
The table below outlines the expected prominent Raman shifts for this compound.
| Raman Shift Range (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
|---|---|---|---|
| 3100–3000 | Medium | Benzofuran (Aromatic C–H) | Stretching |
| 3000–2850 | Weak-Medium | Ethoxy (Aliphatic C–H) | Stretching |
| 1710–1680 | Medium | Carboxylic Acid (C=O) | Stretching |
| 1610–1500 | Strong | Benzofuran (Aromatic C=C) | Stretching |
| ~1000 | Strong | Benzofuran | Ring Breathing (Symmetric) |
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can elucidate electron distribution, molecular orbital energies, and reactivity, providing a detailed picture of the molecule's chemical nature.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. jetir.orgrsc.org DFT calculations for 5-Ethoxy-1-benzofuran-3-carboxylic acid would focus on determining its optimized molecular geometry, including bond lengths and angles, and its vibrational frequencies. researchgate.net Such calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netnih.gov The results of these calculations would provide foundational data on the molecule's stability and conformational preferences. While specific DFT studies on this compound are not prevalent in the literature, the methodology is standard for analyzing related benzofuran (B130515) structures. jetir.orgnih.gov
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. irjweb.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. irjweb.com For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions, with the HOMO often localized on electron-rich areas and the LUMO on electron-deficient sites. Although specific energy values for this compound are not available in published studies, research on other benzofuran derivatives has utilized FMO analysis to understand their reactivity profiles. jetir.orgnih.gov
Table 1: Illustrative Frontier Molecular Orbital Energy Parameters
While specific data for this compound is not available, the following table illustrates typical parameters obtained from a DFT-based FMO analysis for a related benzofuran derivative, 1-benzofuran-2-carboxylic acid, to demonstrate the type of information generated. researchgate.net
| Parameter | Value (eV) |
| EHOMO | -6.367 |
| ELUMO | -1.632 |
| Energy Gap (ΔE) | 4.735 |
| Ionization Potential (I) | 6.367 |
| Electron Affinity (A) | 1.632 |
| Global Hardness (η) | 2.367 |
| Chemical Potential (µ) | -3.999 |
| Global Electrophilicity (ω) | 3.374 |
Note: These values are for 1-benzofuran-2-carboxylic acid and are for illustrative purposes only. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling and docking are essential computational tools in drug discovery and materials science. They allow for the simulation of interactions between a small molecule (ligand) and a larger molecule, typically a protein.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.gov In the context of this compound, these studies would be instrumental in identifying potential biological targets and understanding the nature of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govnih.gov The specific amino acid residues in the protein's active site that interact with the ethoxy, benzofuran, and carboxylic acid moieties of the ligand would be identified. nih.gov While docking studies for this specific compound are not documented, the general approach is widely applied to the benzofuran class of molecules to explore their therapeutic potential. nih.govderpharmachemica.com
Beyond just the binding pose, docking software can estimate the binding affinity, often expressed as a binding energy score, which helps to rank potential ligands for a given target. mdpi.com Lower binding energies typically indicate a more stable and favorable interaction.
Pharmacophore mapping is another crucial step that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. mdpi.com For this compound, a pharmacophore model would highlight the key features that enable it to interact with a specific biological target. This information is invaluable for designing new molecules with potentially improved activity.
Prediction of Physicochemical Descriptors for Research Design
Computational methods can reliably predict a range of physicochemical properties that are critical for research and development, particularly in the pharmaceutical sciences. nih.govdntb.gov.ua These descriptors help in assessing the "drug-likeness" of a compound and predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.netresearchgate.net
For this compound, key predicted descriptors would include:
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.
Aqueous Solubility: Its ability to dissolve in water.
pKa: The acidity of the carboxylic acid group.
Molecular Weight: The mass of the molecule.
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.
These computational predictions are vital in the early stages of research to identify compounds with favorable properties for further development, saving significant time and resources. chemrxiv.org
Biological Activities and Mechanistic Studies of 5 Ethoxy 1 Benzofuran 3 Carboxylic Acid Derivatives
Antimicrobial Properties
Derivatives of benzofuran (B130515) carboxylic acid have been extensively studied for their potential to combat various microbial pathogens. nih.govijpbs.com
The introduction of halogen atoms into the benzofuran structure has been shown to be a critical determinant of antibacterial activity. mdpi.com Studies on halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid revealed that compounds with two halogen substitutions on the acetyl group were active against Gram-positive cocci. mdpi.com Specifically, methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound III) and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound VI) demonstrated activity against a range of Gram-positive bacteria. mdpi.com In contrast, derivatives with only one halogen on the acetyl group were found to be inactive. mdpi.com
The antibacterial spectrum of these compounds includes several clinically relevant strains. mdpi.com Research has also explored other variations, such as benzofuran-3-carbohydrazide derivatives, which have shown significant antibacterial activity when compared against standard drugs like Ciprofloxacin. ijpbs.com Another study synthesized a series of azo-benzofuran derivatives and tested them against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net However, not all derivatives exhibit activity; one study reported that a series of synthesized aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone derivatives showed no activity against Staphylococcus aureus or Salmonella typhimurium. nih.gov
| Compound Name | Target Bacteria | Activity (MIC) | Reference |
|---|---|---|---|
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) | Gram-positive cocci | 50-200 µg/mL | mdpi.com |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (IV) | Gram-positive cocci | 50-200 µg/mL | mdpi.com |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI) | Gram-positive cocci | 50-200 µg/mL | mdpi.com |
| Bromo-substituted benzofurans | Various bacterial strains | 29.76-31.96 mmol/L | nih.gov |
Certain halogenated derivatives of 3-benzofurancarboxylic acids have also demonstrated notable antifungal properties. mdpi.comresearchgate.net The same compounds that showed antibacterial effects, methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound III) and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound VI), also exhibited activity against the yeast strains Candida albicans and Candida parapsilosis, with a Minimum Inhibitory Concentration (MIC) of 100 μg/mL. mdpi.com The presence of a halogen in the aromatic ring appears to contribute to this antifungal effect. mdpi.com
Further research into benzofuran-5-ol (B79771) derivatives has identified compounds with potent antifungal activity, completely inhibiting the growth of various fungal species at MIC levels ranging from 1.6 to 12.5 μg/mL. nih.gov The activity of these compounds was reported to be superior or comparable to the standard antifungal agent 5-fluorocytosine. nih.gov
| Compound Name | Target Fungi | Activity (MIC) | Reference |
|---|---|---|---|
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) | Candida albicans, C. parapsilosis | 100 µg/mL | mdpi.com |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI) | Candida albicans, C. parapsilosis | 100 µg/mL | mdpi.com |
| Benzofuran-5-ol derivatives | Various fungal species | 1.6-12.5 µg/mL | nih.gov |
The benzofuran scaffold is a promising framework for developing new antitubercular agents. nih.govmdpi.com A series of novel benzofuran-isatin hybrids were evaluated for their in vitro activity against drug-susceptible and multi-drug resistant (MDR) Mycobacterium tuberculosis (MTB) strains. nih.gov These hybrids showed considerable antimycobacterial activity, with MIC values ranging from 0.25 to 8 μg/mL. nih.gov Notably, one hybrid compound (8f) was found to be the most active, with an MIC of 0.25 μg/mL against the MTB H37Rv strain and 0.5 μg/mL against MDR-TB strains, while displaying no cytotoxicity towards VERO cells. nih.gov
Other studies have confirmed the potential of benzofuran derivatives against tuberculosis, with synthesized compounds showing MIC values of at least 100 µg/mL in a microplate Alamar Blue assay (MABA). researchgate.net
Anticancer Activity and Cellular Mechanisms
Benzofuran derivatives have emerged as potent cytotoxic agents against a variety of human cancer cell lines, acting through diverse cellular mechanisms. nih.govnih.gov
Derivatives of benzofuran have demonstrated significant cytotoxic activity across a wide range of human cancer cell lines. For instance, novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives exhibited potent cytotoxicity at low micromolar concentrations against six human cancer cell lines: ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate). nih.gov Similarly, piperazine-based benzofurans showed highly selective cytotoxic activity against MCF-7 (breast), A549 (lung), HeLa (cervical), HCT116 (colon), and SGC7901 (gastric) cancer cells, with IC₅₀ values often below 10 μM. nih.gov
The introduction of halogens has been shown to significantly increase anticancer activity. nih.gov Halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were tested against a panel of cancer cells including SW480, SW620 (colon), HCT116 (colon), HepG2 (liver), PC3 (prostate), A549 (lung), and MDA (breast). researchgate.net One compound, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, was most active against A549 cells, while another showed significant activity against both A549 and HepG2 cells. researchgate.net Furthermore, isobenzofuran-5-carboxamide derivatives were evaluated for their antiproliferative effects against human breast cancer cell lines (MCF 7 and MDA-MB 231) and prostate cancer cell lines (LNCaP and PC3), showing particular efficacy against LNCaP cells. researchgate.net
| Derivative Class | Cell Line | Cancer Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Piperazine-based benzofurans | MCF-7, A549, HeLa, HCT116, SGC7901 | Breast, Lung, Cervical, Colon, Gastric | < 10 µM | nih.gov |
| Oxadiazolylbenzofurans | HCT116 | Colon | 3.27 µM | nih.gov |
| 3-methylbenzofuran derivative (16b) | A549 | Lung | 1.48 µM | nih.gov |
| Isobenzofuran-5-carboxamide (4b) | LNCaP | Prostate | 20 ± 1.1 µM | researchgate.net |
| Isobenzofuran-5-carboxamide (4b) | MCF-7 | Breast | 36 ± 1.4 µM | researchgate.net |
| Bromomethyl benzofuran derivative | HL60 | Leukemia | 0.1 µM | nih.gov |
A primary mechanism by which benzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that active benzofuran derivatives can significantly increase the activity of caspase 3/7, which are key executioner enzymes in the apoptotic cascade. researchgate.netnih.gov For example, one study found that incubation of K562 leukemia cells with a specific benzofuran derivative resulted in a nearly five-fold increase in caspase 3/7 activity. nih.gov
This caspase-dependent apoptosis has been observed in multiple cell lines. In HepG2 and A549 cancer cells, a halogenated derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate significantly increased caspase 3/7 activity by 73% and 85%, respectively. researchgate.net Similarly, certain cyanobenzofuran derivatives were found to induce apoptosis in cancer cells, leading to a 5.7- to 7.3-fold increase in caspase-3 levels. semanticscholar.org Research on isobenzofuran-5-carboxamides also confirmed that a promising antiproliferative compound induced apoptosis in LNCaP prostate cancer cells, with molecular docking studies suggesting an interaction with caspase 7. researchgate.net These findings indicate that the activation of caspase-mediated apoptotic pathways is a crucial mechanism for the anticancer activity of these benzofuran derivatives. researchgate.netnih.gov
Modulation of Reactive Oxygen Species (ROS)
Derivatives of benzofuran carboxylic acid have demonstrated notable antioxidant properties, indicating their ability to modulate the activity of reactive oxygen species (ROS). nih.govontosight.ai The antioxidant capacity of these compounds is often attributed to their chemical structure, which can facilitate the scavenging of free radicals. rsc.orgnih.gov
Research into 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides, a related class of compounds, has identified specific derivatives with significant antioxidant effects. One such compound, 1j, was shown to effectively scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenates. nih.gov Another study on benzofuran-2-carboxamides found that compound 65 could inhibit lipid peroxidation at a rate of 62% and scavenge DPPH radicals with 23.5% inhibition. rsc.org
The antioxidant mechanism of benzofuran derivatives has been explored through theoretical studies. Density functional theory (DFT) calculations on benzofuran–stilbene hybrids suggest that the O–H bond breakage is primarily responsible for the antioxidant activity. The specific mechanism can vary with the environment; in a gaseous phase, a hydrogen atom transfer (HAT) mechanism is predominant, whereas, in solvents, a sequential proton loss–electron transfer (SPL–ET) mechanism is more likely. rsc.org A series of substituted benzofuran derivatives were evaluated for their in-vitro antioxidant activity using the DPPH method, with several compounds (6a, 6b, 6d, 6h, 6o, 6p, and 6r) exhibiting very good activity. nih.gov
Molecular Targets Identification (e.g., Tubulin, HIF-1)
Derivatives of benzofuran have been identified as potent inhibitors of key cellular targets involved in cancer progression, namely tubulin and Hypoxia-Inducible Factor-1 (HIF-1).
Tubulin: Microtubules, polymers of tubulin, are critical for cell division, making them a prime target for anticancer agents. nih.gov A novel series of benzofuran derivatives was designed as tubulin polymerization inhibitors. Within this series, compound 6a was found to inhibit tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and apoptosis. researchgate.netdntb.gov.ua Molecular docking studies confirmed that this compound fits into the colchicine (B1669291) binding site of tubulin. dntb.gov.ua Another study synthesized benzofuran-based 3,4,5-trimethoxybenzamide (B1204051) derivatives, identifying compound 6g as a significant inhibitor of tubulin polymerization, acting in a manner consistent with combretastatin (B1194345) A-4 (CA-4). nih.govnih.gov
HIF-1: Hypoxia-inducible factor-1 (HIF-1) is a crucial mediator of cellular adaptation to low oxygen levels and plays a significant role in tumor angiogenesis and metastasis. nih.govacs.org Several benzofuran derivatives have been developed as HIF-1 inhibitors. One study focused on optimizing a starting benzofuran compound, leading to the discovery of derivative 8d, which inhibits the proliferation of both p53-null and p53-mutated cancer cells by suppressing the HIF-1 pathway. nih.govdocumentsdelivered.com Furthermore, a series of benzene-sulfonamide-based benzofuran derivatives were designed specifically to inhibit the HIF-1 pathway. nih.gov Among these, compound 10b emerged as a promising candidate due to its selective inhibition of HIF-1 and significant antiproliferative activity. nih.gov
| Compound Class | Lead Compound | Mechanism of Action | Effect | Reference |
|---|---|---|---|---|
| Benzofuran Derivatives | 8d | Inhibition of HIF-1 pathway | Inhibits proliferation of p53-null and p53-mutated cells | nih.govdocumentsdelivered.com |
| Benzene-sulfonamide-based Benzofurans | 10b | Selective inhibition of HIF-1 pathway | Significant antiproliferative activity | nih.gov |
Antiviral Activity (e.g., Anti-HIV Mechanisms)
The benzofuran scaffold has been explored for its potential as an antiviral agent, with numerous studies focusing on its activity against the Human Immunodeficiency Virus (HIV). researchgate.net Research has shown that various derivatives can interfere with the HIV life cycle at different stages.
In one study, a series of novel benzofuran derivatives were synthesized and evaluated for their in-vitro anti-HIV activity. The results indicated that compounds 5c and 9a caused a significant reduction in the viral cytopathic effect, at 93.19% and 59.55%, respectively. Compound 9a, in particular, was confirmed to possess moderate anti-HIV activity. nih.govscilit.comkoreascience.kr Other research has identified benzofuran derivatives with weak to interesting anti-HIV-1 activity, suggesting that the structural linkage between substituents and the benzofuran nucleus is essential for biological activity. nih.govresearchgate.net
Reverse Transcriptase Inhibition
HIV reverse transcriptase (RT) is a critical enzyme for viral replication, converting viral RNA into DNA. It is a primary target for many antiretroviral drugs. Certain benzofuran derivatives have been shown to inhibit this enzyme.
A study investigating 3-benzoylbenzofurans identified two compounds, 3g and 4b, as non-nucleotide reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds function by binding to a site on the enzyme distinct from the active site, thereby inhibiting its function. In a separate line of research, a new series of benzofurano[3,2-d]pyrimidin-2-ones were identified as nucleotide-competing HIV-1 reverse transcriptase inhibitors (NcRTIs). Through structural optimization, compounds in this series were developed from having low micromolar enzymatic activity to exhibiting potent low nanomolar antiviral activity. nih.gov
Protease Inhibition
HIV protease is another essential enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins to produce mature, infectious virions. Some benzofuran derivatives have shown the ability to inhibit this enzyme.
The same study that identified RT inhibitors also found that 3-benzoylbenzofurans 3g and 4b, along with a pyrazole (B372694) derivative 5h, were mild inhibitors of HIV-1 protease. nih.gov A related pyrazole derivative, 5f, was identified as the most active protease inhibitor in the series, with an IC50 value of 31.59 ± 3.83 μM. Molecular docking suggested that this compound interacts with the active site of the enzyme, indicating competitive inhibition. nih.gov Additionally, some benzofuran-carboxamide derivatives have been reported to exhibit dual inhibitory activity against both reverse transcriptase and protease. nih.gov
| Compound Class | Compound | Target Enzyme | Activity/Potency | Reference |
|---|---|---|---|---|
| 3-Benzoylbenzofurans | 3g, 4b | Reverse Transcriptase | Non-nucleotide inhibitors | nih.gov |
| Benzofurano[3,2-d]pyrimidin-2-ones | Optimized Series | Reverse Transcriptase | Low nanomolar antiviral potency (NcRTI) | nih.gov |
| 3-Benzoylbenzofurans | 3g, 4b, 5h | Protease | Mild inhibitors | nih.gov |
| Pyrazole derivative of Benzofuran | 5f | Protease | IC50: 31.59 ± 3.83 μM | nih.gov |
Enzyme and Receptor Modulation
Beyond their antiviral and anticancer activities, benzofuran derivatives also modulate the function of various other enzymes and cellular receptors, highlighting their broad pharmacological potential.
Calcium-Activated Chloride Channel Inhibition
Calcium-activated chloride channels (CaCCs) are involved in numerous physiological processes, including epithelial secretion and smooth muscle contraction. nih.govcapes.gov.brnih.gov The transmembrane protein 16A (TMEM16A) is a key component of these channels. A series of thirty novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids (designated B01–B30) were synthesized and evaluated for their ability to inhibit TMEM16A. nih.govcapes.gov.br
The study found that compounds with a free carboxylic acid group displayed significant inhibitory activity, while their ester analogs showed no inhibition. nih.govcapes.gov.br This indicates that the carboxylic acid moiety is crucial for the compound's potency as a TMEM16A inhibitor. From this series, eight compounds exhibited excellent CaCC inhibition with IC50 values below 6 μM. nih.govnih.gov
| Compound ID | IC50 (μM) | Reference |
|---|---|---|
| B25 | 2.8 ± 1.3 | nih.govcapes.gov.brnih.gov |
| B02 | < 6 | nih.govnih.gov |
| B13 | < 6 | nih.govnih.gov |
| B21 | < 6 | nih.govnih.gov |
| B23 | < 6 | nih.govnih.gov |
| B27 | < 6 | nih.govnih.gov |
| B28 | < 6 | nih.govnih.gov |
| B29 | < 6 | nih.govnih.gov |
The most potent inhibitor identified was 5-[(2,6-difluorobenzyl)oxy]-2-(2-naphthyl)benzofuran-3-carboxylic acid (B25), with an IC50 value of 2.8 ± 1.3 μM. nih.gov These findings position novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as valuable research tools for the pharmacological study of TMEM16A function. nih.gov
Cholinesterase Inhibitory Activity
There is no available research data on the cholinesterase inhibitory activity of 5-Ethoxy-1-benzofuran-3-carboxylic acid derivatives. Studies on other classes of benzofuran derivatives have been conducted, but these findings are not directly applicable to the specified compound and are thus excluded from this article as per the instructions.
Pim-1 Kinase Inhibition
There is no available research data on the Pim-1 kinase inhibitory activity of this compound derivatives. Research into Pim-1 kinase inhibition has explored various chemical scaffolds, including some benzofuran-2-carboxylic acids, but specific studies on the this compound structure are not present in the reviewed literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Substituents on Biological Potency and Selectivity
The introduction of various functional groups at specific positions on the benzofuran (B130515) core can dramatically alter the pharmacological profile of the resulting compounds. mdpi.com Medicinal chemists utilize these modifications to enhance desired activities, improve selectivity, and optimize pharmacokinetic properties. nih.gov
The substituent at the 5-position of the benzofuran ring plays a significant role in modulating the molecule's interaction with biological targets. While direct studies on the 5-ethoxy group in 5-Ethoxy-1-benzofuran-3-carboxylic acid are not extensively detailed in the reviewed literature, the effects of related alkoxy and hydroxyl groups at this position provide valuable insights.
Alkoxy groups, like the ethoxy group, are generally considered electron-donating and can influence the electronic properties of the entire benzofuran ring system. In studies of related benzofuran-2-carboxylic acid derivatives as Pim-1 kinase inhibitors, hydrophobic interactions between a substituent at the 5-position and a hydrophobic pocket of the kinase's hinge region were suggested to contribute significantly to binding affinity. lookchem.com This suggests that the ethyl portion of the ethoxy group could engage in favorable hydrophobic interactions within a target's binding site.
Furthermore, research on other benzofuran derivatives has shown that substitutions on the benzene (B151609) ring are critical. For instance, the presence of a hydroxyl group at the C-6 position was found to be essential for the antibacterial activity of certain benzofuran derivatives. rsc.org While at a different position, this highlights the importance of oxygen-containing substituents on the benzene portion of the scaffold. The oxygen atom in the 5-ethoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in a protein target.
Positions 2 and 3 of the furan (B31954) ring are critical hotspots for modification, and changes at these sites have profound effects on biological activity.
Position 3: The carboxylic acid group at the C-3 position is a key functional group. For many benzofuran derivatives, this acidic moiety is essential for activity. For example, in a series of benzofuran-2-carboxylic acids designed as Pim-1 inhibitors, the 2-carboxylic acid group formed a crucial salt-bridge interaction with a lysine (B10760008) residue (K67) and hydrogen bonds with other residues (E89, D186) in the enzyme's active site. lookchem.com By analogy, the 3-carboxylic acid of the titular compound is likely to engage in similar high-energy interactions, such as hydrogen bonding and ionic interactions, which can anchor the molecule to its biological target. Studies on other benzofuran derivatives have also highlighted the importance of functional groups at C-3 in defining antibacterial selectivity. rsc.org
Position 2: The C-2 position is highly amenable to substitution, and the nature of the group at this position significantly influences potency and selectivity.
Aryl Groups: Introduction of aryl groups at the C-2 position is a common strategy. In a series of benzofuran carboxamide derivatives, the nature of the N-phenyl ring substituent potentiated anticancer and NF-κB inhibitory activity. nih.gov
Ester and Heterocyclic Groups: Earlier SAR studies on benzofuran derivatives identified that ester or heterocyclic ring substitutions at the C-2 position were crucial for cytotoxic activity against cancer cells. mdpi.comnih.gov
Amide Groups: The development of benzofuran-2-carboxamides has yielded compounds with potent anticancer and NF-κB inhibitory activities. nih.gov Similarly, 3-amidobenzofurans have been investigated as tubulin polymerization inhibitors. nih.gov
These findings underscore that while the 3-carboxylic acid often serves as a vital anchoring group, the substituent at the C-2 position can be varied to fine-tune potency, selectivity, and the specific biological activity profile.
Table 1: Influence of Modifications at Positions 2 and 3 on Biological Activity
| Position | Modification | Observed Effect | Reference(s) |
|---|---|---|---|
| 3 | Carboxylic Acid | Essential for activity; forms key hydrogen bonds and salt-bridge interactions. | lookchem.com |
| 3 | Hydroxyurea fragments | Confers anti-inflammatory activity. | pharmatutor.org |
| 3 | Functional Groups | Plays an important role in antibacterial selectivity. | rsc.org |
| 2 | Ester or Heterocyclic Rings | Crucial for cytotoxic activity. | mdpi.comnih.gov |
| 2 | N-(substituted)phenylamide | Potentiates anticancer and NF-κB inhibitory activity. | nih.gov |
| 2 | Benzoyl group | Derivatives showed anti-oestrogen receptor-dependent breast cancer activity. | nih.gov |
The introduction of halogen atoms (fluorine, chlorine, bromine) into the benzofuran scaffold is a consistently effective strategy for enhancing biological activity, particularly in the context of anticancer agents. nih.gov
Halogenation can increase potency through several mechanisms. Halogens are hydrophobic and can improve membrane permeability and facilitate entry into cells. More importantly, they can form "halogen bonds," which are favorable, non-covalent interactions between an electrophilic region on the halogen atom and a nucleophilic site on a biological target. nih.gov This interaction can substantially improve binding affinity and, consequently, biological potency.
The position of the halogen is a critical determinant of its effect. mdpi.com
On Substituents: A bromine atom attached to a methyl group at the 3-position of the benzofuran ring resulted in a compound with remarkable cytotoxic activity against leukemia cells (IC50 values of 5 µM and 0.1 µM against K562 and HL60 cells, respectively) without affecting normal cells. mdpi.com
On the Benzofuran Ring: Direct halogenation of the benzofuran ring is also a common strategy. In one study, benzofuran derivatives with bromo substituents on the C-5 of the benzofuran and C-4 of a phenyl ring exhibited excellent antibacterial activity. pharmatutor.org
Table 2: Effect of Halogenation on Cytotoxic Activity of Benzofuran Derivatives
| Compound/Modification | Cell Line | IC50 (µM) | Key Feature | Reference |
|---|---|---|---|---|
| Bromomethyl derivative at C-3 | K562 (Leukemia) | 5 | Bromine on substituent | mdpi.com |
| Bromomethyl derivative at C-3 | HL60 (Leukemia) | 0.1 | Bromine on substituent | mdpi.com |
| 5-Bromo-phenyl derivative | Bacterial Strains | 29.76-31.96 mmol/L (MIC) | Bromine on phenyl ring | pharmatutor.org |
Stereochemical Considerations in Activity
The compound this compound is achiral and does not have stereoisomers. However, if a chiral center is introduced into the molecule, for instance, through the addition of a substituent with a stereocenter at the C-2 position, then the stereochemistry would be expected to play a pivotal role in its biological activity.
In drug development, it is a well-established principle that different enantiomers or diastereomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a drug. rsc.org
For example, in the stereoselective synthesis of other biologically active benzofurans, the specific stereoisomer was key to achieving the desired product and biological effect. rsc.org Although no specific studies on chiral derivatives of this compound were identified, this general principle remains a critical consideration for the future design of more complex and potentially more potent analogs.
Computational Approaches to SAR Elucidation
Computational chemistry and molecular modeling are powerful tools for elucidating the SAR of benzofuran derivatives. These methods provide insights into how these molecules interact with their biological targets at an atomic level, guiding the rational design of new, more potent compounds. mdpi.com
Molecular docking is a widely used technique to predict the binding pose and affinity of a ligand within the active site of a target protein. nih.gov Docking studies have been successfully applied to benzofuran carboxylic acids. For instance, computational analysis of benzofuran-2-carboxylic acids as Pim-1 kinase inhibitors helped to identify the key interactions responsible for their inhibitory activity, such as the salt bridge formed by the carboxylic acid group. lookchem.com Such studies can rationalize the observed activities of a series of compounds and predict the activity of novel, untested analogs. nih.gov
These computational approaches allow researchers to:
Visualize and analyze the binding modes of inhibitors.
Identify key amino acid residues involved in the interaction.
Explain why certain substituents enhance activity while others diminish it.
Screen virtual libraries of compounds to prioritize synthesis efforts.
By integrating computational predictions with experimental synthesis and biological evaluation, the process of drug discovery based on the benzofuran scaffold can be significantly accelerated. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
